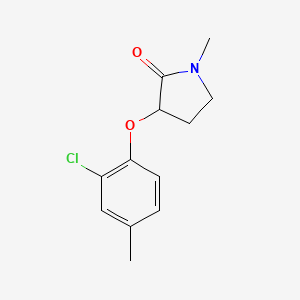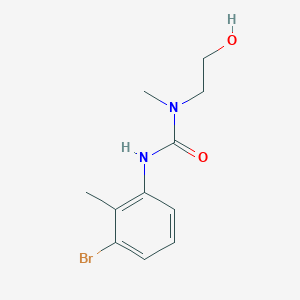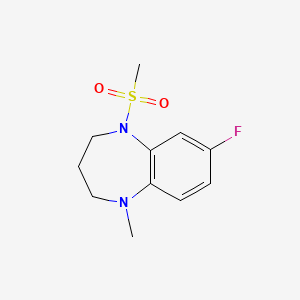
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one, also known as Varenicline, is a medication used to help people quit smoking. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor subtype. It was approved by the FDA in 2006 for use as a smoking cessation aid.
作用機序
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one works by binding to the α4β2 nicotinic acetylcholine receptor subtype, which is the same receptor that nicotine binds to. This compound acts as a partial agonist, meaning that it activates the receptor to a lesser extent than nicotine. This reduces the craving for nicotine and the severity of withdrawal symptoms.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the brain, which is believed to be responsible for its effectiveness in reducing nicotine cravings. This compound also has anxiolytic effects, which may be beneficial in reducing the anxiety associated with quitting smoking.
実験室実験の利点と制限
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been widely used in preclinical and clinical studies for its effectiveness in smoking cessation. However, this compound has limitations in terms of its potential side effects and interactions with other medications. It is important to carefully monitor patients who are taking this compound to ensure that they do not experience adverse effects.
将来の方向性
There are several potential future directions for research on 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one. One area of research is the potential use of this compound in treating other disorders such as alcohol dependence and schizophrenia. Another area of research is the development of new medications that target the α4β2 nicotinic acetylcholine receptor subtype, which could potentially be more effective than this compound in helping people quit smoking.
Conclusion:
In conclusion, this compound is a medication that has been extensively studied for its effectiveness in helping people quit smoking. It works by binding to the α4β2 nicotinic acetylcholine receptor subtype and reducing the severity of nicotine cravings and withdrawal symptoms. This compound has limitations in terms of its potential side effects and interactions with other medications, but it has been shown to be more effective than other smoking cessation aids. Future research on this compound could potentially lead to new treatments for other disorders and the development of more effective smoking cessation aids.
合成法
The synthesis of 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one involves the reaction of 2-chloro-4-methylphenol with sodium hydroxide to form 2-chloro-4-methylphenoxide. This is then reacted with 2-bromo-1-methylpyrrolidine to form this compound.
科学的研究の応用
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been extensively studied for its effectiveness in helping people quit smoking. Clinical trials have shown that this compound is more effective than other smoking cessation aids such as nicotine replacement therapy and bupropion. In addition to its use as a smoking cessation aid, this compound has also been studied for its potential use in treating other disorders such as alcohol dependence and schizophrenia.
特性
IUPAC Name |
3-(2-chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10(9(13)7-8)16-11-5-6-14(2)12(11)15/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBAMXLGROIFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
![1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea](/img/structure/B7592982.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)
![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)